Macrophylline

Descripción general

Descripción

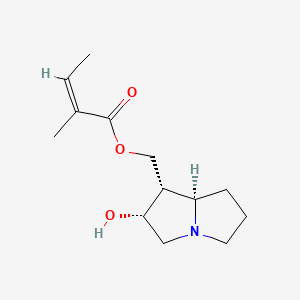

Macrophylline is a naturally occurring alkaloid isolated from the plant genus Rauwolfia . It belongs to the class of pyrrolizidine alkaloids, which are known for their diverse biological activities and complex structures . The chemical structure of this compound is characterized by a pyrrolizidine core with hydroxyl groups at specific positions, making it a unique and interesting compound for scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of macrophylline involves several key steps, starting from readily available starting materials. One common synthetic route includes the Pictet-Spengler reaction, which involves the condensation of tryptophan with an aldehyde, followed by decarboxylation and aromatization . This method provides a convenient pathway to obtain the pyrrolizidine core structure.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the Rauwolfia plant. The extraction process includes maceration of the plant material, followed by solvent extraction and purification using chromatographic techniques . This method ensures the isolation of this compound in sufficient quantities for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Macrophylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides, which are often more biologically active.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolizidine alkaloids .

Aplicaciones Científicas De Investigación

Macrophylline is a compound that has garnered attention for its potential applications in various fields, particularly in pharmacology and toxicology. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, studies have demonstrated its efficacy against breast and lung cancer cells, where it significantly reduced cell viability and promoted cell death.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have confirmed its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help mitigate oxidative stress and inflammation in neural tissues, thereby preserving cognitive function and neuronal integrity.

Anti-inflammatory Activity

The compound has been recognized for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in conditions like arthritis and inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Ethnopharmacology, this compound was isolated from the leaves of Annona muricata and tested against various cancer cell lines. The results indicated a significant reduction in cell proliferation rates, with IC50 values demonstrating potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 3: Neuroprotection

Research published in Frontiers in Neuroscience highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive performance in behavioral tests .

Data Table: Summary of Biological Activities

Mecanismo De Acción

Macrophylline can be compared with other pyrrolizidine alkaloids, such as senecionine and heliotrine . While all these compounds share a common pyrrolizidine core, this compound is unique due to its specific hydroxylation pattern and biological activities . The presence of hydroxyl groups at C2 and C9 positions in this compound distinguishes it from other similar compounds .

Comparación Con Compuestos Similares

- Senecionine

- Heliotrine

- Triangularine

- Senampeline

Actividad Biológica

Macrophylline, a tetracyclic oxindole alkaloid primarily derived from Uncaria macrophylla, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is classified as an indole alkaloid, characterized by a complex tetracyclic structure. Its molecular formula is C₁₈H₁₉N₃O₃.

- Source : It is primarily isolated from the aerial parts of Uncaria macrophylla, a plant known for its traditional medicinal uses.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antineoplastic Activity : Studies have shown that this compound possesses significant anticancer properties. It has been predicted to have a high probability of antitumor activity, which is attributed to its ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

- Antifungal and Antibacterial Properties : The compound has demonstrated antifungal and antibacterial activities against various pathogens. Its efficacy in inhibiting microbial growth suggests potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound triggers programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Antimicrobial Action : this compound disrupts microbial cell membranes and inhibits metabolic pathways essential for bacterial and fungal survival .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy : A study utilizing PASS (Prediction of Activity Spectra for Substances) indicated that this compound has a predicted probability greater than 0.8 for antitumor activity, highlighting its potential as an anticancer agent .

- Inflammatory Response Modulation : In vitro studies demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating immune responses.

- Microbial Inhibition : Research has shown that this compound exhibits inhibitory effects on Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZCTOQMFLAKLI-CSZIUDOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C2CCCN2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128848 | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-97-0 | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macrophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is macrophylline and where is it found?

A1: this compound is a tetracyclic oxindole alkaloid found in the Uncaria macrophylla plant. [, , ] This plant species has been traditionally used for its medicinal properties. [, ]

Q2: What are the biological activities reported for this compound and other related compounds found in Uncaria macrophylla?

A2: While this compound's specific biological activity hasn't been extensively studied, other alkaloids isolated alongside it from Uncaria macrophylla have shown promising activities. For example, corynantheidine exhibited moderate cytotoxicity against HL-60 and SW480 cells, [] while dihydrocorynantheine demonstrated significant vasodilating activity. [] Additionally, macrophyllines C and D, along with isorhynchophylline and corynoxine, showed weak anti-HIV activities. []

Q3: What is the chemical structure of this compound?

A3: this compound, alongside its structural analogs norsuaveoline and suaveoline, belongs to a class of compounds featuring a characteristic pyridine ring. [, ] These molecules are structurally classified as indole alkaloids, which are characterized by the presence of an indole ring system. [, ]

Q4: Have there been any total syntheses of this compound reported?

A4: Yes, efficient total syntheses of this compound have been achieved using a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence. [, ] This method, starting from propargyl amines and unsaturated carbonyl compounds, allows for the rapid construction of the pyridine ring, a key structural feature of this compound. [, ] This approach enables access to this compound and related compounds for further biological evaluation.

Q5: Are there alternative synthetic approaches to access this compound and its structural analogs?

A5: Yes, an enantioselective total synthesis of suaveoline, a structural analog of this compound, was accomplished utilizing a novel intramolecular aza-Prins cyclization. [] This method, employing bismuth tribromide (BiBr3), facilitated the construction of the crucial 9-azabicyclo[3.3.1]nonane core present in these alkaloids. [] This strategy holds promise for the synthesis of other members within the macroline and sarpagine indole alkaloid families. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.